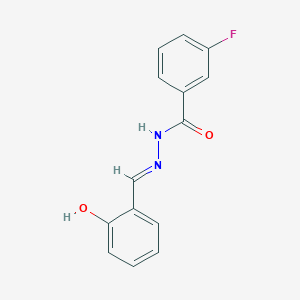![molecular formula C14H24Cl2N4O3 B6020237 1-(methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6020237.png)
1-(methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride, also known as (S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl) propan-1-amine hydrochloride, is a chemical compound that has been synthesized for various scientific research applications. This compound has been found to have potential therapeutic effects in the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
科学研究应用
1-(Methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride has been extensively studied for its potential therapeutic effects in the treatment of neurological disorders. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. These properties make it a potential candidate for the treatment of depression, anxiety, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
作用机制
1-(Methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn leads to an increase in serotonin neurotransmission. It also acts as a 5-HT1A receptor agonist, which leads to an increase in the release of serotonin and a decrease in the release of dopamine and norepinephrine.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is important for neuronal survival and growth. It has also been found to increase the levels of cAMP response element-binding protein (CREB), which is important for learning and memory. Additionally, it has been found to increase the levels of serotonin and decrease the levels of dopamine and norepinephrine in the brain.
实验室实验的优点和局限性
1-(Methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for studying the effects of serotonin reuptake inhibition and 5-HT1A receptor agonism. It is also readily available and relatively inexpensive. However, there are some limitations to using this compound in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent concentrations in in vitro experiments. It also has potential off-target effects, which can complicate interpretation of results.
未来方向
There are several future directions for research on 1-(Methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride. One area of research is to investigate its potential therapeutic effects in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Another area of research is to investigate its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to understand its off-target effects and potential interactions with other drugs. Finally, research is needed to develop more stable analogs of this compound with longer half-lives and fewer off-target effects.
合成方法
The synthesis of 1-(Methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride involves the reaction between 4-nitrophenylpiperazine and (S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl) propan-1-amine. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as methanol. The resulting product is then purified by recrystallization to obtain this compound as a white crystalline solid.
属性
IUPAC Name |
1-(methylamino)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3.2ClH/c1-15-10-14(19)11-16-6-8-17(9-7-16)12-2-4-13(5-3-12)18(20)21;;/h2-5,14-15,19H,6-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNSQKRSTDGVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-7-(quinolin-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6020159.png)

![2-(4-{1-[(1-methylcyclohexyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6020174.png)
![7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020179.png)

![4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B6020191.png)
![2-acetyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6020194.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B6020199.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(4-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6020210.png)
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B6020217.png)
![N-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6020221.png)
![7-(4-fluorobenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6020231.png)
![3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6020253.png)
![2-(2-hydroxyphenyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B6020258.png)